molecular formula C22H26O6 B3935764 methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate

methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate

Cat. No. B3935764
M. Wt: 386.4 g/mol
InChI Key: MUJUVGLXCDTWCC-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate, also known as MAMEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. MAMEB belongs to the family of benzoate esters and has a molecular weight of 402.47 g/mol. In

Scientific Research Applications

Methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been studied for its potential applications in various fields of science. In medicine, methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been tested as a potential herbicide and fungicide. In industry, methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been explored as a potential ingredient in the production of polymers and plastics.

Mechanism of Action

The mechanism of action of methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate is still under investigation. However, studies have suggested that methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate may act by inhibiting certain enzymes and pathways involved in inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate can inhibit the production of pro-inflammatory cytokines and chemokines, reduce cancer cell proliferation, and inhibit viral replication. In vivo studies have shown that methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to explore its potential applications in agriculture and industry. Additionally, clinical trials are needed to evaluate its safety and efficacy as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate is a synthetic compound that has shown potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of methyl 4-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}benzoate and its applications in science and medicine.

properties

IUPAC Name

methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-4-5-17-6-11-20(21(16-17)24-2)28-15-13-26-12-14-27-19-9-7-18(8-10-19)22(23)25-3/h4,6-11,16H,1,5,12-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJUVGLXCDTWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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